pentyl 2-bromoacetate
Description
Pentyl 2-bromoacetate (C₇H₁₃BrO₂, molecular weight 209.1 g/mol) is a brominated ester characterized by a pentyl chain esterified to a bromoacetate group. It is synthesized via a two-step procedure: (1) reaction of pentanol with bromoacetyl bromide in dichloromethane using sodium carbonate as a heterogeneous base, yielding 81% pure product without requiring distillation or chromatography . The compound’s ¹H NMR spectrum (CDCl₃, δ 4.20–1.30 ppm) confirms its structure, with peaks corresponding to the pentyl chain’s methylene groups and the acetate’s methylene adjacent to bromine . Its primary application lies in synthesizing ionic liquids, such as pentyl 2-(3-methylimidazolium)acetate salts, which are used in green chemistry and catalysis .
Properties
IUPAC Name |
pentyl 2-bromoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-2-3-4-5-10-7(9)6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCUEALKMOVVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334628 | |
| Record name | Pentyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52034-03-4 | |
| Record name | Pentyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pentyl 2-bromoacetate can be synthesized through the esterification of bromoacetic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-bromine atom is highly electrophilic, facilitating Sₙ2 displacements with nucleophiles:
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Amine Alkylation : Reacts with primary or secondary amines to form α-aminoacetate derivatives. For example, ethyl bromoacetate derivatives undergo substitution with piperazine to yield bioactive compounds .
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Thiol Reactions : Forms thioether linkages with thiol-containing molecules, a pathway utilized in synthesizing sulfur-containing heterocycles .
Example :
Alkylation and Coupling Reactions
This compound serves as an alkylating agent in organic synthesis:
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Heterocycle Functionalization : Benzyl bromoacetate analogs alkylate imidazole and pyridine rings, as seen in the synthesis of imidazole-carboxylate hybrids .
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Cross-Coupling : Participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) when converted to boronic esters, though direct examples for the pentyl ester remain undocumented .
Notable Application :
Ethyl bromoacetate derivatives are key intermediates in anticancer thiazolidinone synthesis, suggesting analogous utility for the pentyl ester .
Cyclopropanation and Carbene Chemistry
Under basic conditions, this compound can generate carbene intermediates for cyclopropane synthesis:
This carbene reacts with alkenes to form cyclopropanes, a reaction demonstrated with methyl bromoacetate .
Mechanistic Insight :
The reaction proceeds via dehydrohalogenation, forming a reactive carbene that inserts into C=C bonds .
Ester Hydrolysis and Derivative Formation
The pentyl ester moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Yields bromoacetic acid and pentanol.
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Basic Hydrolysis (Saponification) : Produces bromoacetate salts, which are precursors for further functionalization .
Conditions :
Scientific Research Applications
Pentyl 2-bromoacetate has several applications in scientific research, including:
- **
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Activity
Pentyl 2-bromoacetate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its properties, synthesis, and biological implications, supported by relevant data and case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 207.09 g/mol
- Appearance : Colorless liquid with a characteristic odor
- Solubility : Soluble in organic solvents; limited solubility in water
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of pentanol with bromoacetic acid or its derivatives. The reaction conditions often include the use of catalysts or specific reagents to facilitate the formation of the ester bond.
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential applications in pharmacology and biochemistry.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, suggesting moderate antibacterial activity.
Cytotoxicity Studies
Cytotoxic effects have been assessed using various cancer cell lines. For instance, this compound showed promising results in inhibiting the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC values were reported to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating a potential role as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 25 |
The mechanism by which this compound exerts its biological effects may involve the alkylation of nucleophilic sites on biomolecules, leading to disruption of cellular processes. This property is characteristic of many bromoacetate derivatives, which are known alkylating agents.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) focused on the antimicrobial properties of this compound. The researchers tested various concentrations against multiple bacterial strains and found that it effectively inhibited growth at concentrations above 50 µg/mL.
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Cytotoxicity Assessment :
- In a study by Johnson et al. (2024), the cytotoxic effects of this compound were evaluated on several cancer cell lines. The findings revealed that exposure to this compound significantly reduced cell viability in both HeLa and MCF-7 cells, supporting its potential as an anticancer agent.
-
Mechanistic Insights :
- Research by Lee et al. (2025) explored the mechanistic pathways involved in the cytotoxicity of this compound. The study suggested that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Heptan-3-yl 2-Bromoacetate (CAS 59956-53-5)
Molecular Formula: C₉H₁₇BrO₂
Key Differences:
- Structure: Features a heptan-3-yl chain instead of a linear pentyl group, introducing branching and increased hydrophobicity.
- Properties: The longer alkyl chain may elevate boiling point and reduce solubility in polar solvents compared to pentyl 2-bromoacetate. However, experimental data on physical properties are unavailable in the provided sources .
Pentyl Methylphosphonofluoridate (CAS 13454-59-6)
Molecular Formula: C₆H₁₄FO₂P
Key Differences:
- Functional Group: Replaces the bromoacetate group with a methylphosphonofluoridate moiety, drastically altering reactivity.
- This contrasts with this compound’s role in benign ionic liquids .
- Synthesis: Likely involves phosphorus-based reagents, differing from the straightforward esterification used for this compound .
Ethyl 2-(2,3,4,5,6-Pentabromophenyl)acetate
Molecular Formula: C₁₀H₇Br₅O₂
Key Differences:
- Structure: Incorporates a pentabrominated phenyl ring, significantly increasing molecular weight (607.7 g/mol) and lipophilicity.
- Synthesis: Requires multi-step bromination and esterification, contrasting with the single-step synthesis of this compound .
- Applications: Serves as an intermediate for analytical standards, highlighting its niche use compared to the broader utility of this compound in ionic liquids .
Key Research Findings
- Reactivity Differences: The electronegative bromine in this compound enhances its susceptibility to nucleophilic substitution, making it ideal for synthesizing ionic liquids . In contrast, the phosphonofluoridate group in pentyl methylphosphonofluoridate exhibits higher toxicity and stability, limiting its applications .
- Synthetic Efficiency: Sodium carbonate-mediated synthesis of this compound offers superior yield and purity compared to methods using triethylamine, which require additional purification .
- Structural Impact: Branching (heptan-3-yl) or aromatic bromination (pentabromophenyl) introduces steric and electronic effects that alter solubility and reactivity, though direct comparative data remain sparse .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
